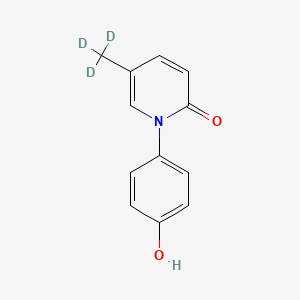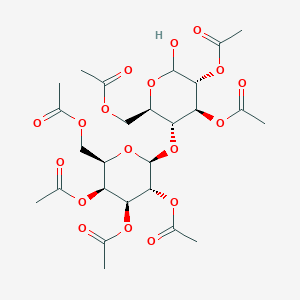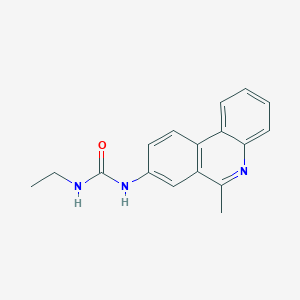
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid is a compound that features a piperidine ring substituted with a hydroxymethyl group and a nicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid typically involves the reaction of nicotinic acid with 4-(hydroxymethyl)piperidine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nicotinic acid moiety can be reduced to form a dihydropyridine derivative.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-(Carboxymethyl)piperidin-1-yl)nicotinic acid.
Reduction: Formation of 2-(4-(Hydroxymethyl)piperidin-1-yl)dihydronicotinic acid.
Substitution: Formation of various substituted piperidine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Nicotinic acid derivatives: Compounds with modifications to the nicotinic acid moiety.
Uniqueness
2-(4-(Hydroxymethyl)piperidin-1-yl)nicotinic acid is unique due to the combination of the piperidine ring and nicotinic acid moiety, which imparts specific chemical and biological properties. This combination allows for unique interactions with biological targets and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H16N2O3 |
|---|---|
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c15-8-9-3-6-14(7-4-9)11-10(12(16)17)2-1-5-13-11/h1-2,5,9,15H,3-4,6-8H2,(H,16,17) |
Clave InChI |
ZYWUYXIXDMLEEQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CO)C2=C(C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-(6-Hydroxy-2,3,4-trimethoxyphenyl)-3-[3-methoxy-4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B15296226.png)



